2,6-Dichloro-5-(difluoromethyl)pyridin-3-amine
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Overview
Description
2,6-Dichloro-5-(difluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of strong electron-withdrawing substituents, such as chlorine and fluorine atoms, in the aromatic ring imparts distinct characteristics to these compounds, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-(difluoromethyl)pyridin-3-amine typically involves the introduction of fluorine and chlorine atoms into the pyridine ring. One common method is the fluorination of pyridine using complex reagents like aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450–500°C). This process yields a mixture of fluorinated pyridines, including 2,6-difluoropyridine .
Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often rely on large-scale fluorination processes using specialized equipment and reagents. The high availability of fluorinated synthetic blocks and effective fluorinating reagents, along with reliable fluorination technology, has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-(difluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups makes the compound less reactive, but it can still participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common due to the stability imparted by the fluorine and chlorine atoms.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2,6-Dichloro-5-(difluoromethyl)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of fluorine atoms, which can enhance the compound’s interaction with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-(difluoromethyl)pyridin-3-amine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine and chlorine atoms. These effects can influence the compound’s binding affinity and specificity for various biological targets, potentially affecting pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar electron-withdrawing substituents.
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine: A closely related compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2,6-Dichloro-5-(difluoromethyl)pyridin-3-amine is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C6H4Cl2F2N2 |
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Molecular Weight |
213.01 g/mol |
IUPAC Name |
2,6-dichloro-5-(difluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4Cl2F2N2/c7-4-2(6(9)10)1-3(11)5(8)12-4/h1,6H,11H2 |
InChI Key |
XVCXLPREAUDKLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1N)Cl)Cl)C(F)F |
Origin of Product |
United States |
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